Naboctate hydrochloride
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Overview
Description
Naboctate hydrochloride is the hydrochloride form of naboctate, a synthetic cannabinoid receptor agonist. It is known for its antiemetic, sedative, anxiolytic, and anti-glaucoma properties . The compound has a molecular formula of C33H54ClNO3 and a molar mass of 548.240 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naboctate hydrochloride involves multiple steps, starting with the preparation of the base compound, naboctate. The synthetic route typically includes the esterification of a benzochromene derivative with a diethylamino butanoate . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and converted to its hydrochloride form through a reaction with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
Naboctate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzochromene derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Naboctate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of synthetic cannabinoid receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic uses in treating nausea, anxiety, and glaucoma.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Naboctate hydrochloride exerts its effects by acting as an agonist at cannabinoid receptors, particularly the CB1 and CB2 receptors. This interaction leads to the modulation of various signaling pathways, resulting in its antiemetic, sedative, anxiolytic, and anti-glaucoma effects . The compound’s mechanism of action involves the activation of G-protein coupled receptors, which in turn influence intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Nabiximols: Another cannabinoid receptor agonist with similar therapeutic properties.
Dronabinol: A synthetic form of tetrahydrocannabinol (THC) used for similar medical applications.
Nabilone: A synthetic cannabinoid with antiemetic and anxiolytic properties
Uniqueness
Naboctate hydrochloride is unique due to its specific chemical structure, which allows for a distinct interaction with cannabinoid receptors. This unique interaction profile contributes to its specific therapeutic effects and makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
73747-21-4 |
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Molecular Formula |
C33H54ClNO3 |
Molecular Weight |
548.2 g/mol |
IUPAC Name |
(6,6,9-trimethyl-3-nonan-2-yl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 4-(diethylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C33H53NO3.ClH/c1-8-11-12-13-14-16-25(5)26-22-29(36-31(35)17-15-20-34(9-2)10-3)32-27-21-24(4)18-19-28(27)33(6,7)37-30(32)23-26;/h22-25H,8-21H2,1-7H3;1H |
InChI Key |
DJCHJIBHIQYSLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)CCCN(CC)CC.Cl |
Origin of Product |
United States |
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